molecular formula C12H10N2O6S B14471812 2-[2-(2-Hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]benzene-1-sulfonic acid CAS No. 65946-39-6

2-[2-(2-Hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]benzene-1-sulfonic acid

Cat. No.: B14471812
CAS No.: 65946-39-6
M. Wt: 310.28 g/mol
InChI Key: DZOKELHTDOWZFI-UHFFFAOYSA-N
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Description

2-[2-(2-Hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]benzene-1-sulfonic acid is a complex organic compound characterized by its unique structure, which includes a sulfonic acid group, a hydrazinyl group, and a dioxocyclohexa-dienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]benzene-1-sulfonic acid typically involves multiple steps. One common approach is the reaction of a sulfonic acid derivative with a hydrazine derivative under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]benzene-1-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The sulfonic acid group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, pH levels, and solvents to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

2-[2-(2-Hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]benzene-1-sulfonic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential role in biological systems, including enzyme inhibition and interaction with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[2-(2-Hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]benzene-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes. Its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    Caffeic acid quinone: An α,β-unsaturated monocarboxylic acid with similar structural features.

    2-Hydroxy-1,4-benzoquinone: Shares the quinone structure and exhibits similar reactivity.

    4-Hydroxy-2,6,6-trimethyl-3-oxocyclohexa-1,4-dienecarbaldehyde: Another compound with a dioxocyclohexa-dienyl group.

Uniqueness

2-[2-(2-Hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]benzene-1-sulfonic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

65946-39-6

Molecular Formula

C12H10N2O6S

Molecular Weight

310.28 g/mol

IUPAC Name

2-[(2,3,4-trihydroxyphenyl)diazenyl]benzenesulfonic acid

InChI

InChI=1S/C12H10N2O6S/c15-9-6-5-8(11(16)12(9)17)14-13-7-3-1-2-4-10(7)21(18,19)20/h1-6,15-17H,(H,18,19,20)

InChI Key

DZOKELHTDOWZFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N=NC2=C(C(=C(C=C2)O)O)O)S(=O)(=O)O

Origin of Product

United States

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